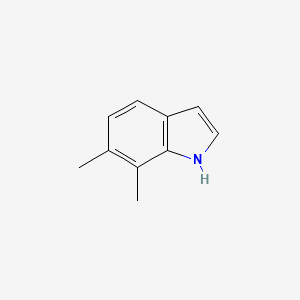

6,7-Dimethylindole

Katalognummer B1366674

Molekulargewicht: 145.2 g/mol

InChI-Schlüssel: NATXVTGOBMUXMM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05736534

Procedure details

To a solution of boron trichloride (200 mL of 1M in xylene; 200 mmol) at 0°-5° C. was added 2,3-dimethylaniline (22.2 mL, 182 mmol) in dry toluene (110 mL) dropwise over 20 minutes, followed by 2-chloroacetonitrile (13.8 mL, 218 mmol) dropwise over 10 minutes, and finally AlCl3 (27.0 g, 202 mmol) in one portion. The mixture was heated to reflux for 1 hour and 80° C. for 16 hours before cooling and addition of 2N HCl (190 ml). The mixture was heated to 80° C. for 30 min, cooled to 20° C., and the pH adjusted to 3-4 with 2N NaOH. The mixture was extracted with CH2Cl2 with readjustment of the pH to 3-4 after each extraction. The organic extracts were pooled, washed with brine, dried over Na2SO4(s), filtered and concentrated in vacuo. The residue (28.9 g) was recrystallized from CHCl3 /hexanes to afford 26.1 g of pure 2-amino-3,4-dimethyl-α-chloroacetophenone (GC-MS: 197 (M+)). This chloromethylketone (5.02 g, 25.4 mmol) in dioxane (125 mL)/H2O (15 mL) was treated with NaBH4 (1.06 g, 28 mmol) and heated to reflux for 4 hours. The mixture was concentrated in vacuo and partitioned between H2O/CH2Cl at pH ~7. The organic extracts were pooled, dried over MgSO4(s), filtered and concentrated in vacuo to afford the crude indole product (2.9 g) which could be reduced directly or sublimed in vacuo to afford 1.55 g of the title compound so pure indole (GC-MS; 145 (M+)).

Name

Identifiers

|

REACTION_CXSMILES

|

ClCC(CCl)=O.O.[BH4-].[Na+].[NH:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11]1.O1[CH2:24][CH2:23]OCC1>>[CH3:17][C:16]1[C:23]([CH3:24])=[C:18]2[C:13]([CH:12]=[CH:11][NH:10]2)=[CH:14][CH:15]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C=CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

5.02 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)CCl

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1.06 g

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 4 hours

|

|

Duration

|

4 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

partitioned between H2O/CH2Cl at pH ~7

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4(s)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford the crude indole product (2.9 g) which

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C2C=CNC2=C1C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.55 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |